Indolokine A4
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Overview
Description
Indolokine A4 is a bacterial metabolite that belongs to the family of indole-functionalized metabolites known as indolokines. These compounds are produced by various bacteria, including Escherichia coli, in response to cellular stress. This compound has been identified as a significant player in enhancing persister cell formation and activating immune responses in both plant and human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolokine A4 involves the use of indole-3-carbonyl nitrile as a precursor. The compound is synthesized through a series of reactions, including transamination and cyclization. The reaction conditions typically involve the use of specific enzymes such as aspC and tyrB transaminases, which facilitate the conversion of the precursor into this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves optimizing the reaction conditions to achieve high yields. This may include controlling the temperature, pH, and concentration of reagents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Indolokine A4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the indole core structure. These derivatives may exhibit different biological activities and properties .
Scientific Research Applications
Indolokine A4 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of indole derivatives.
Biology: this compound plays a role in bacterial signaling and stress responses, making it a valuable compound for studying microbial physiology.
Medicine: The compound has potential therapeutic applications due to its ability to activate immune responses and enhance persister cell formation.
Industry: This compound and its derivatives may be used in the development of new drugs and agricultural products
Mechanism of Action
Indolokine A4 exerts its effects through several mechanisms:
Activation of Aryl Hydrocarbon Receptor (AhR): this compound activates the AhR pathway, leading to the induction of immune responses.
Enhancement of Persister Cell Formation: The compound enhances the formation of persister cells in bacteria, which are cells that can survive antibiotic treatment.
Immune Response Activation: This compound triggers immune responses in both plant and human tissues, contributing to its protective effects
Comparison with Similar Compounds
Similar Compounds
Indolokine A1: Another member of the indolokine family, with similar biological activities.
Indole-3-carbonyl nitrile: A precursor to Indolokine A4, involved in plant pathogen defense responses.
Indole-3-acetic acid: A well-known indole derivative with plant growth-regulating properties
Uniqueness of this compound
This compound is unique due to its ability to activate the AhR pathway and enhance persister cell formation. These properties make it a valuable compound for studying bacterial stress responses and immune activation .
Properties
Molecular Formula |
C13H10N2O3S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
(4R)-2-(1H-indole-3-carbonyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-5,10,14H,6H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
BUZANEDWSLELSW-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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